Safinamide acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVXGARDCQQMQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160513-60-9 | |

| Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Safinamide Acid via Hydrolysis of Safinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of safinamide acid, the primary metabolite of the anti-Parkinsonian drug safinamide, through the chemical hydrolysis of its parent compound. The document details the reaction, based on established forced degradation studies, and outlines the experimental protocols for both acidic and basic hydrolysis. Quantitative data from these studies are presented, and the known biological relevance of this compound is discussed. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolism.

Introduction

Safinamide is a multi-target drug used in the treatment of Parkinson's disease, primarily acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] In vivo, safinamide is extensively metabolized, with the principal metabolic pathway being the hydrolysis of the amide group to form this compound, chemically known as (S)-2-((4-((3-fluorobenzyl)oxy)benzyl)amino)propanoic acid.[2][3] This biotransformation is primarily mediated by unidentified amidases.[3][4] this compound is the major metabolite found in both plasma and urine.[5]

The chemical synthesis of this compound from safinamide can be achieved through hydrolysis under acidic or basic conditions.[2][6] This process is often studied in the context of forced degradation of safinamide to identify and characterize potential impurities and degradation products.[7] This guide provides a detailed account of the synthetic procedures derived from these analytical studies, offering a foundational methodology for the laboratory-scale preparation of this compound for research and as a reference standard.

Chemical Reaction and Mechanism

The hydrolysis of safinamide to this compound involves the cleavage of the amide bond, resulting in a carboxylic acid and ammonia. This reaction can be catalyzed by either an acid or a base.

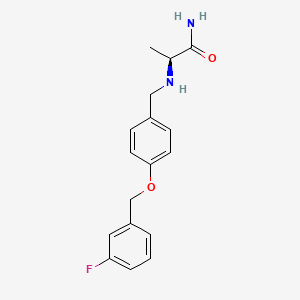

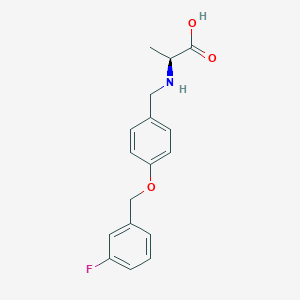

Chemical Structures:

| Compound | Structure |

| Safinamide |

|

| This compound |

|

Experimental Protocols

The following protocols are based on forced degradation studies and may require optimization for preparative-scale synthesis.

Acid-Catalyzed Hydrolysis

This protocol is adapted from analytical degradation studies of safinamide.

Materials:

-

Safinamide

-

1 N Hydrochloric Acid (HCl) in Ethanol

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add safinamide (e.g., 100 mg).

-

Add a solution of 1 N HCl in ethanol (e.g., 25 mL).

-

Heat the mixture to reflux at 90°C for 6 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., 2 N NaOH) to a pH of approximately 7.

-

The crude this compound can be purified by extraction with a suitable organic solvent, such as hot ethanol.

-

Evaporate the solvent to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis

This protocol is an alternative method for the hydrolysis of safinamide.

Materials:

-

Safinamide

-

0.1 N Sodium Hydroxide (NaOH)

-

Round-bottom flask with reflux condenser

-

Water bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve safinamide (e.g., 10 mg) in 0.1 N NaOH (e.g., 30 mL).

-

Heat the mixture in a water bath at 60°C for 4 hours, under reflux.

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., 0.1 N HCl) to precipitate the this compound.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data from a forced degradation study of safinamide under acidic conditions. It is important to note that this data reflects the extent of degradation of the starting material rather than the isolated yield of this compound.

| Stress Condition | Time (hours) | Assay of Safinamide (%) | Degraded Products (%) | Mass Balance (%) |

| 0.1 M HCl | 24 | 96.64 | 3.36 | 100.0 |

Data adapted from an analytical study and may not represent preparative yields.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product. One study reported an Rf of 0.85 for the acid degradation product, compared to 0.65 for the intact drug.[8]

-

Infrared (IR) Spectroscopy: To identify the functional groups. The IR spectrum of this compound would show the disappearance of the N-H stretching and C=O amide bands of safinamide and the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C17H18FNO3, MW: 303.33).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information.

Biological Significance and Signaling

This compound is the main metabolite of safinamide and is considered to be pharmacologically inactive.[10] Its primary known biological interaction is with the organic anion transporter 3 (OAT3), though the clinical relevance of this binding is thought to be minimal.[4][11]

The metabolic pathway of safinamide primarily involves its hydrolysis to this compound.

Visualizations

Chemical Reaction Workflow

Caption: Workflow for the synthesis of this compound via acidic and basic hydrolysis.

Safinamide Metabolism Pathway

Caption: Metabolic pathway of safinamide to this compound and its subsequent interaction.

Conclusion

The synthesis of this compound from safinamide via hydrolysis provides a valuable method for obtaining this key metabolite for research and analytical purposes. While detailed preparative procedures are not widely published, the protocols derived from forced degradation studies offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions, workup, and purification may be necessary to achieve high yields and purity for specific applications. The provided information consolidates the current understanding of this compound synthesis and its biological context, serving as a useful resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid | 1160513-60-9 [smolecule.com]

- 3. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Safinamide Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide acid, with the systematic IUPAC name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid, is the primary metabolite of the drug Safinamide.[1] Safinamide is utilized in the management of Parkinson's disease as an adjunct therapy. Understanding the chemical and physical properties, synthesis, and metabolic fate of this compound is crucial for a comprehensive assessment of the parent drug's pharmacology and for the development of analytical methods to monitor its presence in biological systems. This document provides a detailed technical guide on the chemical structure, formula, physicochemical properties, and relevant experimental protocols related to this compound.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a central L-alanine core. The amino group of the alanine is substituted with a 4-((3-fluorobenzyl)oxy)benzyl group.

Chemical Formula: C₁₇H₁₈FNO₃[1][2][3]

Molecular Weight: 303.33 g/mol [1][2][3]

CAS Number: 1160513-60-9[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or estimated from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈FNO₃ | [1][2][3] |

| Molecular Weight | 303.33 g/mol | [1][2][3] |

| Aqueous Solubility | 8.5 ± 2.0 mg/mL (estimated at 25°C) | [1] |

| pKa (Carboxylic Acid) | 2.0 - 2.5 (predicted) | |

| pKa (Amine) | 8.9 - 9.3 (predicted) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its parent drug, Safinamide. A representative two-step synthesis is outlined below, starting from the synthesis of Safinamide.

Step 1: Synthesis of Safinamide ((S)-2-[4-(3-fluorobenzyloxy)-benzylamino]propanamide)

This procedure is adapted from patent literature describing the synthesis of Safinamide.

Materials:

-

4-(3-fluorobenzyloxy)benzaldehyde

-

L-alaninamide hydrochloride

-

Triethylamine

-

Methanol

-

Potassium borohydride (KBH₄)

-

Water

Procedure:

-

To a reaction flask, add L-alaninamide hydrochloride (0.68 mol) and methanol (1300 mL).

-

Add triethylamine (1.69 mol) to the mixture and stir at room temperature for 30 minutes.

-

To the resulting mixture, add 4-(3-fluorobenzyloxy)benzaldehyde (0.56 mol) and continue stirring at room temperature for 2 hours to form the Schiff base intermediate.

-

Add potassium borohydride (3.39 mol) to the reaction mixture and stir overnight.

-

After the reaction is complete, concentrate the reaction solution to dryness.

-

Add 1300 mL of water to the residue and stir at room temperature for 1 hour.

-

Collect the resulting white solid by filtration.

-

Dry the solid under vacuum at 40°C for 4 hours to yield (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide (Safinamide).[4]

Step 2: Hydrolysis of Safinamide to this compound

This compound is formed by the hydrolysis of the amide group of Safinamide. This can be achieved under acidic or alkaline conditions. A general protocol for acid-catalyzed hydrolysis is provided below.

Materials:

-

Safinamide

-

Aqueous solution of a strong acid (e.g., 6M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve Safinamide in a suitable solvent.

-

Add an excess of an aqueous strong acid solution (e.g., 6M HCl).

-

Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Metabolic Pathway of Safinamide

Safinamide undergoes in-vivo metabolism to form this compound as the major metabolite. This biotransformation is primarily mediated by amidase enzymes which hydrolyze the amide bond of Safinamide.

Caption: Metabolic conversion of Safinamide to this compound via hydrolysis.

Analytical Methods

The quantification of Safinamide and its impurities, including this compound, in bulk drug substances and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC). A variety of reversed-phase HPLC methods coupled with UV or mass spectrometry detectors have been developed for this purpose. These methods are crucial for quality control and stability studies of Safinamide.

Conclusion

This technical guide provides a detailed overview of the chemical structure, formula, and key physicochemical properties of this compound. The provided experimental protocols for the synthesis of the parent compound, Safinamide, and its subsequent hydrolysis offer a basis for laboratory preparation of this important metabolite. The visualization of the metabolic pathway highlights the biotransformation of Safinamide. This information is intended to be a valuable resource for researchers and professionals involved in the development and analysis of Safinamide and related compounds.

References

- 1. Buy (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid | 1160513-60-9 [smolecule.com]

- 2. canbipharm.com [canbipharm.com]

- 3. (S)-2-[4-(3-Fluorobenzyloxy) benzylamino]propionic acid methyl ester - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Safinamide | 133865-89-1 [chemicalbook.com]

The Metabolic Conversion of Safinamide to Safinamide Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core metabolic pathway of Safinamide, its conversion to Safinamide acid. The document details the enzymatic processes, presents relevant quantitative data, outlines experimental protocols for studying this biotransformation, and includes visualizations to illustrate the key processes.

Introduction to Safinamide Metabolism

Safinamide, a multifaceted drug employed in the management of Parkinson's disease, undergoes several metabolic transformations in the body. The principal metabolic route is the hydrolysis of the primary amide moiety of Safinamide, resulting in the formation of its main, inactive metabolite, this compound[1]. This conversion is a critical step in the clearance and detoxification of the drug. In addition to this primary pathway, Safinamide is also metabolized to a lesser extent through oxidative pathways, including O-debenzylation and N-dealkylation, the latter of which involves cytochrome P450 3A4 (CYP3A4)[1]. However, this guide will focus specifically on the predominant metabolic conversion to this compound.

The Enzymatic Pathway: Hydrolysis by Cytosolic Amidases

The transformation of Safinamide to this compound is an enzymatic hydrolysis reaction. This process is not mediated by the well-known cytochrome P450 system but rather by non-specific cytosolic amidases[2]. While the specific human amidases responsible for this biotransformation have not been definitively identified in publicly available literature, evidence from regulatory documents suggests that Fatty Acid Amide Hydrolase (FAAH) is a potential contributing enzyme[2].

Amidases are a class of hydrolase enzymes that catalyze the cleavage of amide bonds. Cytosolic amidases are found in the soluble fraction of the cell cytoplasm, particularly in the liver, which is a primary site of drug metabolism.

Below is a diagram illustrating the single-step conversion of Safinamide to this compound.

Quantitative Data

Table 1: Human Pharmacokinetic Parameters of Safinamide (Single Oral Dose)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.0 - 4.0 hours | [1] |

| Bioavailability | ~95% | [3] |

| Plasma Half-life (t½) | 20 - 30 hours | [3] |

| Volume of Distribution (Vd) | ~165 L | [3] |

| Total Oral Clearance (CL/F) | 4.96 L/h | [4] |

| Protein Binding | 88 - 90% | [3] |

Table 2: Relative Exposure of Safinamide and its Major Metabolites in Human Plasma

| Compound | Relative Exposure (% of Parent Drug) | Reference |

| Safinamide | 100% | [5] |

| This compound (NW-1153) | ~10-11% | [5] |

| N-dealkylated acid (NW-1689) | ~161% | [5] |

| NW-1689 Acyl Glucuronide | ~16-18% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Safinamide metabolism.

In Vitro Metabolism of Safinamide using Human Liver S9 Fraction

This protocol is designed to assess the metabolic stability of Safinamide and identify the formation of this compound in a system containing both microsomal and cytosolic enzymes.

Objective: To determine the rate of disappearance of Safinamide and the appearance of this compound in the presence of human liver S9 fraction.

Materials:

-

Safinamide

-

Human Liver S9 Fraction (commercially available)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Internal standard (for analytical quantification)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:

-

Phosphate buffer (pH 7.4)

-

Human Liver S9 fraction (final concentration, e.g., 1 mg/mL)

-

Safinamide (from a stock solution in a suitable solvent, final concentration, e.g., 1 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

-

Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 75 µL of acetonitrile with an internal standard).

-

Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining Safinamide and the formed this compound.

-

Data Analysis: Plot the concentration of Safinamide versus time to determine the metabolic stability (half-life). Plot the concentration of this compound versus time to characterize its formation kinetics.

Quantification of Safinamide and this compound in Human Plasma by UPLC-MS/MS

This protocol provides a robust and sensitive method for the simultaneous quantification of Safinamide and its primary metabolite, this compound, in human plasma samples, suitable for pharmacokinetic studies.

Objective: To accurately measure the concentrations of Safinamide and this compound in human plasma.

Materials:

-

Human plasma samples

-

Safinamide and this compound analytical standards

-

Stable isotope-labeled internal standards (e.g., Safinamide-d4)

-

Acetonitrile

-

Formic acid

-

Water (UPLC-grade)

-

UPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase UPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

UPLC Conditions:

-

Column: Acquity UPLC C18 (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Safinamide and this compound (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 2 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Safinamide: e.g., m/z 303.3 → 215.0

-

This compound: (Determine the specific transition for this compound)

-

Internal Standard (Safinamide-d4): e.g., m/z 307.3 → 215.2

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Quantification:

-

Construct a calibration curve using standard solutions of Safinamide and this compound of known concentrations.

-

Calculate the concentrations in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion

The primary metabolic pathway of Safinamide to its inactive metabolite, this compound, is a hydrolysis reaction catalyzed by cytosolic amidases, with Fatty Acid Amide Hydrolase (FAAH) being a likely contributor. While specific in vitro enzyme kinetic data remains to be fully elucidated in the public domain, the overall pharmacokinetic profile of Safinamide in humans is well-characterized. The experimental protocols provided in this guide offer robust methods for researchers to further investigate the metabolism of Safinamide and quantify its levels and that of its key metabolite in biological matrices. A deeper understanding of this metabolic pathway is crucial for predicting potential drug-drug interactions and for the overall safety and efficacy assessment of Safinamide in clinical practice.

References

- 1. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Safinamide Acid Metabolite (NW-1153): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the safinamide acid metabolite, known as NW-1153. Safinamide (Xadago®) is a therapeutic agent for Parkinson's disease with a multifaceted mechanism of action, including selective and reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release. Following administration, safinamide is extensively metabolized, with NW-1153 being a primary metabolite. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and processes to elucidate the pharmacological profile of this metabolite.

Executive Summary

The this compound metabolite NW-1153 is largely considered to be pharmacologically inactive with respect to the primary therapeutic mechanisms of the parent compound. Extensive in vitro studies have demonstrated that NW-1153 does not significantly inhibit MAO-B or a range of cytochrome P450 (CYP) enzymes at clinically relevant concentrations. Furthermore, there is no evidence to suggest that it possesses activity as a sodium channel blocker or an inhibitor of glutamate release. The only notable biological interactions identified are its role as a substrate for the organic anion transporter 3 (OAT3), an interaction deemed to be of low clinical relevance, and a very weak inhibitory effect on CYP3A5 at high concentrations.

Metabolism of Safinamide to NW-1153

Safinamide undergoes extensive metabolism in the body, with the primary pathway involving the hydrolytic oxidation of its amide moiety to form the this compound metabolite, NW-1153. This conversion is mediated by amidases that have not been fully identified. NW-1153 is subsequently metabolized further to a carboxylic acid derivative, NW-1689.[1]

Quantitative Analysis of Biological Activity

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | Assay Type | Result | Source |

| NW-1153 | MAO-A | In vitro enzyme activity | No significant inhibition at clinically relevant concentrations | [2] |

| NW-1153 | MAO-B | In vitro enzyme activity | No significant inhibition | [2] |

Table 2: Cytochrome P450 (CYP) Enzyme Inhibition

| Compound | CYP Isoform | Test System | Result (IC50) | Source |

| NW-1153 | CYP1A2 | Human Liver Microsomes | > 100 µM | [2] |

| NW-1153 | CYP2A6 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP2B6 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP2C8 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP2C9 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP2C19 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP2D6 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP2E1 | Human Liver Microsomes | No significant inhibition | [2] |

| NW-1153 | CYP3A4/5 | Human Liver Microsomes | > 100 µM | [2] |

Note: The FDA's Clinical Pharmacology and Biopharmaceutics Review for NDA 207145 concluded that safinamide and its major metabolites are not inhibitors of CYP enzymes at clinically relevant concentrations.[2]

Table 3: Transporter Interaction

| Compound | Transporter | Interaction Type | Affinity (Km/Ki) | Clinical Relevance | Source |

| NW-1153 | OAT3 | Substrate | Not specified | Considered not clinically relevant | [3] |

Table 4: Other Pharmacological Targets

| Compound | Target | Activity | Result |

| NW-1153 | Voltage-gated Sodium Channels | Blocking | No reported activity |

| NW-1153 | Glutamate Release | Inhibition | No reported activity |

| NW-1153 | Aldehyde Dehydrogenase (ALDH) | Inhibition | No significant inhibition |

| NW-1153 | Levodopa Decarboxylase | Inhibition | No significant inhibition |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the key experiments cited for determining the biological activity of a compound like NW-1153.

In Vitro MAO-B Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the activity of the MAO-B enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as benzylamine, is prepared in an appropriate buffer.

-

Incubation: The MAO-B enzyme is pre-incubated with varying concentrations of the test compound (NW-1153) in a multi-well plate format.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product (e.g., benzaldehyde from benzylamine) is monitored over time using a spectrophotometer or fluorometer.

-

Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the rate in a control (vehicle-only) sample. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

In Vitro CYP Inhibition Assay

This assay assesses the potential of a test compound to inhibit the activity of various cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions.

Methodology:

-

Incubation Mixture: A mixture containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the test compound (NW-1153) at various concentrations is prepared in a suitable buffer.

-

Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

-

Incubation and Termination: The mixture is incubated at 37°C for a specified time, after which the reaction is terminated by adding a quenching solvent like acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.

-

Data Analysis: The amount of metabolite formed in the presence of the test compound is compared to a vehicle control to determine the percent inhibition. An IC50 value is then calculated.

OAT3 Transporter Assay

This assay determines if a compound is a substrate or inhibitor of the OAT3 transporter, typically using a cell line that overexpresses the transporter.

Methodology (Substrate Assessment):

-

Cell Culture: Cells stably expressing the human OAT3 transporter (e.g., HEK293 or CHO cells) and corresponding mock-transfected cells (as a negative control) are cultured in multi-well plates.

-

Uptake Experiment: The cells are incubated with a radiolabeled version of the test compound (e.g., [³H]-NW-1153) in a buffered solution for a specific time at 37°C.

-

Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular compound.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The uptake in the OAT3-expressing cells is compared to the uptake in the mock cells. A significantly higher uptake (typically ≥ 2-fold) in the OAT3-expressing cells indicates that the compound is a substrate of the transporter. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying substrate concentrations.

Conclusion

The available evidence from preclinical in vitro studies, as documented in regulatory submissions to the FDA and EMA, strongly indicates that the this compound metabolite NW-1153 is pharmacologically inactive with respect to the primary therapeutic targets of its parent compound, safinamide. It does not exhibit significant inhibitory activity against MAO-B or the major drug-metabolizing CYP450 enzymes. While it has been identified as a substrate for the OAT3 transporter, this interaction is not considered to be clinically significant. Therefore, for drug development and research purposes, the biological activity of safinamide can be primarily attributed to the parent molecule, with its metabolites representing an inactivation and clearance pathway.

References

A Technical Guide to Safinamide Acid as a Biomarker for Safinamide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of safinamide acid's role as a critical biomarker in understanding the metabolism of safinamide. Safinamide is a therapeutic agent used in the management of Parkinson's disease, and a thorough understanding of its metabolic fate is crucial for optimizing its clinical use and development.[1]

Introduction to Safinamide

Safinamide is a unique molecule with multiple mechanisms of action, primarily known for its potent, selective, and reversible inhibition of monoamine oxidase B (MAO-B).[2][3][4] This inhibition reduces the degradation of dopamine, thereby increasing its availability in the brain, which is beneficial for patients with Parkinson's disease.[5][6] Additionally, it modulates glutamate release through the blockade of voltage-dependent sodium and calcium channels.[1][2][7] Administered orally, safinamide is used as an adjunctive treatment to levodopa/carbidopa in patients experiencing "off" episodes.[4][6] Given its extensive biotransformation, monitoring its primary metabolite, this compound, is essential for characterizing its pharmacokinetic profile.[1]

Metabolism of Safinamide

Safinamide undergoes extensive metabolism, with only a small fraction of the parent drug excreted unchanged in urine (around 5-7%) and feces (1.5%).[1][5] The metabolic process is dominated by hydrolysis, with oxidative pathways playing a lesser role.

Primary Metabolic Pathway: The principal metabolic route is the hydrolytic oxidation of the amide group, mediated by unidentified cytosolic amidases, which produces the main, pharmacologically inactive metabolite, this compound (also referred to as NW-1153).[1][2][3][4]

Other Metabolic Pathways: Minor metabolic pathways for safinamide include:

-

Ether bond oxidation: This pathway produces O-debenzylated safinamide.[1][2]

-

Oxidative cleavage: This leads to the formation of an N-dealkylated amine (NW-1689), which is subsequently oxidized to a carboxylic acid.[1][2][3] This N-dealkylated acid can then be further conjugated, for instance, with glucuronic acid to form a β-glucuronide, which has been identified in urine.[1][8]

-

CYP450-mediated metabolism: Cytochrome P450 enzymes, particularly CYP3A4, play a minor role in the overall biotransformation of safinamide.[2][3][4][5]

The following diagram illustrates the primary metabolic pathways of safinamide.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safinamide - Wikipedia [en.wikipedia.org]

- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.com [medicine.com]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Safinamide: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of safinamide, a key pharmaceutical compound used in the management of Parkinson's disease. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is fundamental to its formulation, delivery, and bioavailability. This document compiles available quantitative data on the solubility of safinamide and its common salt form, safinamide mesylate, in various solvents. It also details the experimental protocols for solubility determination to aid in reproducible research.

Core Concepts in Safinamide Solubility

Safinamide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. Its poor aqueous solubility presents a significant challenge in drug development, making the formation of salts, such as safinamide mesylate, a common strategy to enhance its dissolution and bioavailability. The solubility of safinamide is also highly dependent on the pH of the medium.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of safinamide free base and its mesylate salt in various solvents.

Table 1: Solubility of Safinamide Free Base and its Salts in Aqueous Media

This table presents the solubility of safinamide free base and several of its salt forms in water and a phosphate buffer at a physiologically relevant pH.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Safinamide (Free Base) | Water | 0.02 ± 0.001 | 37 |

| Safinamide (Free Base) | Phosphate Buffer (pH 6.86) | 0.03 ± 0.002 | 37 |

| Safinamide HCl | Water | 2.89 ± 0.07 | 37 |

| Safinamide HCl | Phosphate Buffer (pH 6.86) | 3.21 ± 0.08 | 37 |

| Safinamide HBr | Water | 1.98 ± 0.05 | 37 |

| Safinamide HBr | Phosphate Buffer (pH 6.86) | 2.13 ± 0.06 | 37 |

| Safinamide Maleate (Hydrate) | Water | 0.98 ± 0.03 | 37 |

| Safinamide Maleate (Hydrate) | Phosphate Buffer (pH 6.86) | 1.07 ± 0.04 | 37 |

Data sourced from a study on enhancing safinamide solubility through salt formation.[1]

Table 2: Solubility of Safinamide Mesylate in Organic Solvents

The following data pertains to safinamide mesylate, the commercially available salt form.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol | ~5 mg/mL |

| Methanol | Freely Soluble |

| Ethyl Acetate | Practically Insoluble |

Data is based on product information sheets for safinamide mesylate.[2] "Freely soluble" generally implies a solubility of 100-1000 mg/mL, while "practically insoluble" suggests a solubility of less than 0.1 mg/mL.

Table 3: pH-Dependent Aqueous Solubility of Safinamide Mesylate

The solubility of safinamide is highly influenced by pH. Below is a summary of the pH-dependent solubility of its mesylate salt.

| pH | Solubility |

| 1.2 | Highly Soluble |

| 4.5 | Highly Soluble |

| 6.8 | Low Solubility (<0.4 mg/mL) |

| 7.5 | Low Solubility (<0.4 mg/mL) |

This information is derived from FDA documentation on safinamide mesylate.

Experimental Protocols

The following section details a common experimental methodology for determining the solubility of safinamide.

Shake-Flask Method for Solubility Determination

This widely used method is suitable for assessing the equilibrium solubility of a compound in various solvents.

Materials and Equipment:

-

Safinamide (or its salt) powder

-

Selected solvents (e.g., water, phosphate buffer, organic solvents)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature incubator or water bath

-

Membrane filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: An excess amount of safinamide powder is added to a glass vial containing a known volume of the desired solvent.

-

Equilibration: The vials are sealed and placed in a constant temperature environment (e.g., 37°C for physiological relevance) and agitated using a magnetic stirrer at a consistent speed (e.g., 500 rpm) for a sufficient period to reach equilibrium (typically 24 hours).[1][3]

-

Sample Collection and Preparation: After the equilibration period, the stirring is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered through a membrane filter to remove any undissolved solid particles.[1][3]

-

Analysis: The concentration of safinamide in the filtered solution is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., λmax = 225 nm) or HPLC.[1][3] A calibration curve prepared with known concentrations of safinamide is used for quantification.

-

Solid Phase Analysis (Optional): The undissolved solid residue can be collected, dried, and analyzed using techniques like Powder X-ray Diffraction (PXRD) to check for any changes in the solid form (e.g., polymorphism or solvation).[1][3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Factors Influencing Safinamide's Solubility Profile.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Safinamide in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide is an orally administered, selective monoamine oxidase-B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2][3] Accurate quantification of safinamide in human plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for the determination of safinamide in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined below are synthesized from validated methods to ensure reliability and reproducibility.

Experimental Protocols

Materials and Reagents

-

Analytes: Safinamide reference standard, Safinamide-d4 (internal standard, IS).

-

Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Dimethyl sulfoxide (DMSO), Deionized water.

-

Human Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of safinamide and the internal standard (IS) by dissolving the appropriate amount of each compound in DMSO or Methanol.[1]

-

Working Solutions: Perform serial dilutions of the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to prepare working solutions at various concentrations.[1]

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to create calibration standards at concentrations ranging from 0.1 to 1000 ng/mL (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0, 50.0, 100.0, 500.0, and 1000.0 ng/mL).[1] Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 150.0, and 750.0 ng/mL).[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting safinamide from plasma samples.[4][5]

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

-

Add acetonitrile (typically in a 3:1 ratio to the plasma volume) to precipitate the plasma proteins.

-

Vortex the mixture for approximately 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrument conditions for the analysis of safinamide.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Conditions |

| LC System | UPLC System |

| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4][5][6] |

| Mobile Phase A | 0.1% Formic acid in Water or 9.0 mM Ammonium Acetate[1][2] |

| Mobile Phase B | Acetonitrile or Methanol[2][4][5][6] |

| Gradient | Isocratic or Gradient elution (e.g., 78% Acetonitrile)[1] |

| Flow Rate | 0.4 - 0.8 mL/min[2] |

| Column Temperature | 23 - 40 °C[1][7] |

| Injection Volume | 5 - 10 µL |

| Run Time | 3 - 5 minutes[2] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Conditions |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6] |

| Capillary Voltage | 3.5 - 4.0 kV[1][7] |

| Source Temperature | 150 °C[1] |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C[7] |

| Desolvation Gas Flow | 600 - 650 L/h[1][4] |

| Collision Gas | Argon[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Safinamide: m/z 303.3 → 215.2[2]; Safinamide-d4 (IS): m/z 307.3 → 215.2[2] |

| Cone Voltage | Optimized for analyte and IS |

| Collision Energy | Optimized for analyte and IS |

Data Presentation and Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated method.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.998[2] |

| Linear Range | Dependent on study needs | 0.1 - 1000 ng/mL[1] or 1.0 - 2000 ng/mL[5][6] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL[5][6] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13.20%[1] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.16%[1] |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 86.26% to 90.24%[1] |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | 86.62% to 90.47%[1] |

| Recovery (%) | Consistent, precise, and reproducible | 92.98% - 100.29%[6] |

| Matrix Effect | Minimal and compensated by IS | 98.93% - 108.19%[6] |

Table 4: Stability Data Summary

| Stability Condition | Duration | Acceptance Criteria (% Deviation) |

| Bench-top (Room Temp) | 8 hours | Within ±15% |

| Autosampler | 24 hours | Within ±15% |

| Freeze-Thaw Cycles | 3 cycles | Within ±15% |

| Long-term (-80 °C) | 4 weeks | Within ±15% |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of safinamide in human plasma.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]

- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Application Note: HPLC-UV Method for the Quantitative Analysis of Safinamide Acid in Human Urine

Introduction

Safinamide is a medication used in the treatment of Parkinson's disease, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] It is extensively metabolized in the body, primarily through amide hydrolysis, to form its main metabolite, Safinamide acid (NW-1153).[1][2] This inactive metabolite is predominantly excreted through the kidneys, making its concentration in urine a key parameter in pharmacokinetic and metabolic studies.[1][2] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of this compound in human urine. The described protocol is intended for researchers, scientists, and professionals in drug development and clinical research.

Metabolic Pathway of Safinamide

Safinamide undergoes extensive biotransformation. The principal metabolic pathway involves the hydrolysis of the amide group, catalyzed by unidentified amidases, to produce this compound.[1][3] Other minor metabolic routes include O-debenzylation and N-dealkylation.[1][2][3] The resulting metabolites are pharmacologically inactive and are primarily eliminated via renal excretion.[2]

Figure 1: Metabolic Pathway of Safinamide.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound in urine samples using HPLC-UV.

1. Materials and Reagents

-

This compound Reference Standard

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Trifluoroacetic acid (TFA)

-

Ethyl Acetate

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ultrapure water

-

Human urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (Mixed-mode Strong Anion Exchange)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Ascentis® Express C8 (150 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detection Wavelength | 226 nm |

3. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction is recommended for sample clean-up and concentration of the analyte from the complex urine matrix.

-

Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Equilibration: Equilibrate the cartridge with 2 mL of 2% NH4OH in water, followed by 2 mL of ultrapure water.

-

Sample Loading: Take 1 mL of urine, adjust the pH to ~7.5 with dilute NaOH, and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol to remove interferences.

-

Elution: Elute the this compound with 2 mL of 2% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase (initial conditions) and inject it into the HPLC system.

Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

Figure 2: Experimental Workflow for this compound Analysis.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The key validation parameters are summarized below.

1. Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards prepared in drug-free urine.

| Parameter | Result |

| Concentration Range | 0.1 - 20 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.995 |

2. Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 0.3 | ≤ 15% | ≤ 15% | 85 - 115% |

| Medium | 5.0 | ≤ 15% | ≤ 15% | 85 - 115% |

| High | 15.0 | ≤ 15% | ≤ 15% | 85 - 115% |

3. Specificity

The specificity of the method was assessed by analyzing blank urine samples from multiple sources to check for interferences at the retention time of this compound. The method should demonstrate good resolution between the analyte and any endogenous components.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Result (µg/mL) |

| LOD (S/N ≥ 3) | ~0.03 |

| LOQ (S/N ≥ 10) | ~0.1 |

5. Recovery

The extraction recovery of this compound from the urine matrix was determined by comparing the peak areas of pre-spiked extracted samples with those of post-spiked samples at three concentration levels.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 0.3 | > 80% |

| Medium | 5.0 | > 80% |

| High | 15.0 | > 80% |

The developed HPLC-UV method provides a reliable, sensitive, and accurate approach for the quantitative determination of this compound in human urine. The sample preparation using solid-phase extraction ensures a clean extract and adequate concentration of the analyte. The method is validated according to ICH guidelines and is suitable for use in pharmacokinetic, toxicokinetic, and clinical studies involving Safinamide.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Development of a Validated UPLC Method for the Quantification of Safinamide Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] During its metabolism, Safinamide is converted into several metabolites, with Safinamide acid (NW-1153) being a principal one.[1][2][3] this compound can also be formed as a degradation product under certain conditions.[4][5][6] Therefore, a robust and validated analytical method for the quantification of this compound is crucial for pharmacokinetic studies, impurity profiling, and stability testing of Safinamide.

This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of this compound. The method is designed to be accurate, precise, and specific, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][4][7]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (UPLC grade)

-

Methanol (UPLC grade)

-

Formic acid (analytical grade)

-

Diammonium hydrogen phosphate (analytical grade)

-

Ultrapure water

-

Blank human plasma (for bioanalytical applications)

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector or a tandem mass spectrometer (MS/MS) is suitable for this method. The following conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.5 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Detection Wavelength (PDA) | 272 nm |

| MS/MS Detection (if applicable) | ESI+; specific MRM transitions to be optimized |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (for drug substance/product): Dissolve the sample in the mobile phase to obtain a final concentration within the calibration range.

Sample Preparation (for plasma samples): A protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for injection.[5][8]

Method Validation Protocol

The developed UPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:

System Suitability

Before each validation run, inject a standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples (placebo, blank plasma) and samples spiked with Safinamide and its other known impurities to ensure no interference at the retention time of this compound.

Linearity

Analyze a minimum of five concentrations of this compound across the intended range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

Accuracy

The accuracy is determined by the percent recovery of the analyte in a sample. Analyze samples spiked with known amounts of this compound at three concentration levels (low, medium, and high). The mean recovery should be within 98-102%.

Precision

Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

-

Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The method is considered robust if the system suitability parameters are met under these varied conditions.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison and reporting.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Area (n=6) | ≤ 2.0% | |

| %RSD of Retention Time (n=6) | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation |

Table 3: Accuracy (Recovery) Data

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| Low (80%) | |||

| Medium (100%) | |||

| High (120%) | |||

| Mean % Recovery | 98-102% |

Table 4: Precision Data

| Precision Type | %RSD | Acceptance Criteria |

| Repeatability (Intra-day) | ≤ 2.0% | |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | |

| Limit of Quantitation (LOQ) |

Table 6: Robustness Study

| Parameter Varied | System Suitability | %RSD |

| Flow Rate (+0.02 mL/min) | Met / Not Met | |

| Flow Rate (-0.02 mL/min) | Met / Not Met | |

| Column Temperature (+2 °C) | Met / Not Met | |

| Column Temperature (-2 °C) | Met / Not Met | |

| Mobile Phase Composition (±2%) | Met / Not Met |

Mandatory Visualizations

Caption: Workflow for the development and validation of the UPLC method for this compound.

Conclusion

This application note provides a comprehensive protocol for the development and validation of a UPLC method for the quantification of this compound. Adherence to this protocol will ensure the generation of reliable and accurate data for use in various stages of drug development and quality control. The provided workflow and data tables offer a structured approach to executing and documenting the method validation process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Safinamide - Wikipedia [en.wikipedia.org]

- 3. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. tga.gov.au [tga.gov.au]

Application Notes and Protocols for the Bioanalysis of Safinamide Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide is an alpha-aminoamide derivative with a unique dual mechanism of action, acting as a monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release. It is used as an adjunctive treatment for Parkinson's disease. The primary metabolic pathway of Safinamide involves enzymatic hydrolysis by amidases, leading to the formation of its main metabolite, Safinamide acid (NW-1153).[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

These application notes provide detailed protocols for the preparation of biological samples, primarily plasma, for the analysis of this compound using modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections detail various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with comparative data and visual workflows.

Metabolic Pathway of Safinamide

Safinamide undergoes extensive metabolism, with the principal transformation being the hydrolysis of the amide group to a carboxylic acid, forming this compound.[1][2][3] This reaction is catalyzed by amidase enzymes. Further metabolism can occur, leading to other minor metabolites.[1][4]

Metabolic conversion of Safinamide to its major metabolite, this compound.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accuracy, precision, and sensitivity of the analytical method.[5] The most common techniques for small molecule analysis in plasma are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples.[6] For the analysis of Safinamide and its metabolites, acetonitrile has been reported as the most effective precipitation solvent.[7][8][9]

Experimental Protocol: Protein Precipitation with Acetonitrile

-

Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample (e.g., human or rat plasma).

-

Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., Diazepam at 500 ng/mL in methanol or a stable isotope-labeled this compound) to the plasma sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[7][8]

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[7][8]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Analysis: Inject an aliquot (e.g., 2 µL) of the supernatant directly into the UPLC-MS/MS system for analysis.[7][8]

References

- 1. Safinamide - Wikipedia [en.wikipedia.org]

- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]

- 8. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Safinamide Acid from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safinamide is a medication used in the treatment of Parkinson's disease, possessing a multimodal mechanism of action that includes selective and reversible inhibition of monoamine oxidase B (MAO-B)[1]. Following administration, safinamide is extensively metabolized, with the primary metabolic pathway involving hydrolysis by amidases to form safinamide acid (NW-1153)[1][2]. This acidic metabolite is a major circulating component in human plasma[3]. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Solid-phase extraction (SPE) offers a robust and selective method for the extraction and clean-up of analytes from complex biological samples prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices using a mixed-mode solid-phase extraction approach, which combines reversed-phase and anion exchange retention mechanisms for enhanced selectivity and extract cleanliness[4].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE method. While specific experimental data for this compound is limited, its structure, containing a carboxylic acid group, allows for predictable behavior. The carboxylic acid moiety is expected to have a pKa in the range of 4-5. This means that at a pH below its pKa, the carboxylic acid will be in its neutral, protonated form, while at a pH above its pKa, it will be in its ionized, deprotonated (anionic) form. This pH-dependent ionization is exploited in the mixed-mode SPE protocol.

Experimental Protocols

This section details the recommended materials and step-by-step procedures for the solid-phase extraction of this compound from plasma and urine.

Materials and Reagents

-

SPE Sorbent: Mixed-mode strong anion exchange (SAX) polymeric sorbent (e.g., Agilent SampliQ SAX, Waters Oasis MAX, or equivalent).

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (≥98%)

-

Acetic acid (glacial, ≥99.7%)

-

Ammonium acetate

-

Ammonium hydroxide

-

-

Equipment:

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Analytical balance

-

Pipettes and tips

-

Sample Pre-treatment

For Plasma Samples:

-

To 1 mL of plasma, add a suitable internal standard.

-

Add 1 mL of 2% formic acid in water to precipitate proteins and adjust the pH to approximately 2-3.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

For Urine Samples:

-

To 1 mL of urine, add a suitable internal standard.

-

Add 1 mL of 100 mM ammonium acetate buffer (pH 6-7).

-

Vortex for 30 seconds. The sample is now ready for loading.

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE sorbent and analytical requirements.

-

Conditioning:

-

Pass 3 mL of methanol through the SPE cartridge.

-

Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.

-

-

Equilibration:

-

Pass 3 mL of 100 mM ammonium acetate buffer (pH 6-7) through the cartridge.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6-7) to remove polar interferences.

-

Wash the cartridge with 3 mL of a 50:50 (v/v) mixture of methanol and water to remove less polar interferences.

-

-

Elution:

-

Elute the this compound from the cartridge with 2 mL of a solution composed of 80% methanol and 20% acetic acid[5]. The acidic elution solvent neutralizes the anionic charge on the this compound, disrupting the ion-exchange retention mechanism and allowing for its elution.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase used for the analytical method (e.g., 100 µL of 98:2:0.1 water:acetonitrile:trifluoroacetic acid)[5].

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Data Presentation

The following tables summarize expected performance data based on generic methods for the extraction of acidic drugs from biological matrices using mixed-mode SPE. Actual results for this compound should be determined experimentally.

Table 1: Expected Recovery of Acidic Drugs from Biological Matrices using Mixed-Mode SPE

| Analyte Class | Biological Matrix | Recovery (%) | Reference |

| Acidic Drugs | Urine | > 80% | [5] |

| Acidic Drugs | Urine | 79.6 – 109% | [6] |

| Acidic Drugs | Plasma | > 80% | [7] |

Table 2: Expected Reproducibility of SPE for Acidic Drugs

| Analyte Class | Biological Matrix | Reproducibility (RSD %) | Reference |

| Acidic Drugs | Urine | 0.06 – 1.12% | [6] |

Visualizations

The following diagrams illustrate the key processes described in this application note.

Caption: Experimental workflow for the solid-phase extraction of this compound.

Caption: Retention and elution mechanism of this compound on a mixed-mode SPE sorbent.

Conclusion

The described mixed-mode solid-phase extraction protocol provides a selective and efficient method for the extraction of this compound from biological matrices. This procedure effectively removes endogenous interferences, leading to cleaner extracts and improved analytical sensitivity. The provided protocol serves as a robust starting point for method development and can be adapted for various bioanalytical applications requiring the quantification of this compound. Experimental validation of recovery and reproducibility is recommended to ensure the method meets the specific requirements of the intended study.

References

- 1. Safinamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols: Analytical Standard for Safinamide Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction